Erbium carbonate hydrate

Vue d'ensemble

Description

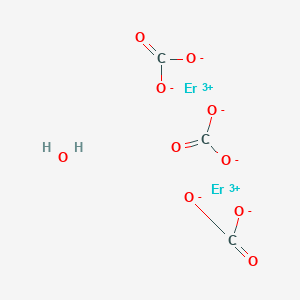

Erbium carbonate hydrate is a chemical compound with the formula Er₂(CO₃)₃·xH₂O. It is a water-insoluble erbium source that can be converted to other erbium compounds, such as erbium oxide, by heating. This compound appears as a pink powder and is primarily used in various scientific and industrial applications due to its unique properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Erbium carbonate hydrate can be synthesized using ammonium bicarbonate as a precipitant. The process involves adding a solution of erbium chloride to an aqueous solution of ammonium bicarbonate at room temperature. The reaction results in the formation of this compound as a precipitate, which is then filtered, washed, and dried .

Industrial Production Methods: In industrial settings, this compound is produced by reacting erbium oxide with carbon dioxide under controlled conditions. This method ensures the formation of high-purity this compound suitable for various applications .

Analyse Des Réactions Chimiques

Thermal Decomposition

Erbium carbonate hydrate undergoes stepwise thermal degradation, producing intermediate compounds before forming erbium oxide (Er

O

) :

| Temperature Range | Reaction | Products |

|---|---|---|

| ~90°C | Er | |

| (CO | ||

| ) | ||

| ·H | ||

| O → Er | ||

| (CO | ||

| ) |

-

H

O↑ | Anhydrous erbium carbonate |

| ~310°C | Er

(CO

)

→ Er(OH)CO -

CH

CO↑ | Erbium hydroxide acetate and ketene |

| ~590°C | 2Er(OH)CO

→ Er

O -

3CO

↑ + H

O↑ | Erbium oxide, carbon dioxide, water |

This decomposition pathway highlights its utility in synthesizing Er

O

, a critical material in optical and electronic applications .

Reaction with Acids

This compound reacts vigorously with mineral and organic acids, yielding erbium salts, carbon dioxide, and water :

-

Hydrochloric Acid :

-

Sulfuric Acid :

Forms hydrated erbium sulfate, isolated as a glistering pink powder .

-

Acetic Acid :

Hydrolysis Behavior

In aqueous environments, this compound demonstrates stability at ambient conditions but undergoes hydrolysis at elevated temperatures or under reduced CO

pressure :

This reaction produces erbium hydroxycarbonate, with kinetics accelerated by higher temperatures (>80°C) . Hydrolysis is suppressed under CO

-rich conditions, emphasizing the role of environmental CO

partial pressure in phase stability .

Interaction with Bases

This compound reacts with strong bases (e.g., NaOH) to form erbium hydroxide precipitates :

The resulting Er(OH)

is insoluble and can be calcined to Er

O .

Stability in Air

This compound remains stable under ambient atmospheric conditions but slowly absorbs moisture due to its hygroscopic nature . Prolonged exposure to air does not induce significant decomposition unless accompanied by elevated temperatures or acidic contaminants.

Applications De Recherche Scientifique

Optical Applications

Erbium as a Doping Agent

Erbium ions are commonly used as dopants in optical fibers and amplifiers due to their efficient light emission properties. The pink fluorescence of erbium ions makes them particularly valuable in telecommunications, where they amplify signals in fiber optic cables. This is crucial for long-distance communication systems, as erbium-doped fiber amplifiers (EDFAs) significantly enhance signal strength without the need for electronic regeneration.

Case Study: Fiber Optic Communication

A study demonstrated that EDFAs can amplify signals over distances exceeding 100 kilometers with minimal loss, making them essential for modern telecommunication networks. The incorporation of Erbium Carbonate Hydrate in the fabrication of these fibers has been shown to improve performance metrics such as signal-to-noise ratio and bandwidth capacity.

Medical Applications

Lasers for Medical Use

Erbium lasers, particularly those utilizing erbium-doped materials, are employed in various medical procedures, including dermatology and dentistry. The wavelengths emitted by erbium lasers are absorbed by water, making them effective for soft tissue surgery, skin resurfacing, and dental procedures.

Case Study: Dermatological Treatments

Research indicates that erbium lasers can reduce scarring and promote healing in skin resurfacing treatments. Clinical trials have shown significant improvements in patient outcomes when using erbium-doped lasers compared to traditional CO lasers.

Glass and Ceramics

Coloring Agents in Glass Manufacturing

this compound is utilized in glassmaking to impart a pink hue to glass products. The unique optical properties of erbium allow for the creation of aesthetically pleasing glassware while also enhancing its durability.

Data Table: Optical Properties of Erbium-Doped Glasses

| Property | Value |

|---|---|

| Wavelength Absorption | 1530 nm |

| Emission Spectrum | 1530-1560 nm |

| Color | Pink |

Electronics and Magnetic Applications

Dopant in Electronics

In electronics, erbium compounds are used as dopants in semiconductors and magnetic materials. Erbium-doped materials enhance the performance of magnetic storage devices and are integral in the development of high-density storage media.

Case Study: Magnetic Resonance Imaging (MRI)

Research has indicated that the incorporation of this compound into MRI contrast agents improves imaging quality due to its paramagnetic properties, allowing for clearer images and better diagnostic capabilities.

Nanotechnology

Nanoparticle Synthesis

this compound is explored for synthesizing nanoparticles that exhibit unique optical properties beneficial for various applications, including drug delivery systems and photothermal therapy.

Data Table: Properties of Erbium Nanoparticles

| Parameter | Value |

|---|---|

| Size | 10-100 nm |

| Surface Area | High (increased reactivity) |

| Application | Drug delivery, imaging |

Mécanisme D'action

The mechanism of action of erbium carbonate hydrate primarily involves its conversion to other erbium compounds, which then exert their effects. For example, erbium oxide, formed from the thermal decomposition of this compound, is used in optical applications due to its ability to emit light at specific wavelengths. The molecular targets and pathways involved depend on the specific application and the form of erbium compound used .

Comparaison Avec Des Composés Similaires

Erbium Oxide: A common erbium compound used in optical applications and as a dopant in various materials.

Erbium Chloride: Used in the synthesis of other erbium compounds and in various industrial applications.

Erbium Fluoride: Employed in the manufacturing of infrared light-transmitting materials and up-converting luminescent materials.

Uniqueness of Erbium Carbonate Hydrate: this compound is unique due to its water-insolubility and its ability to be easily converted to other erbium compounds. This makes it a versatile precursor in the synthesis of various erbium-based materials .

Activité Biologique

Erbium carbonate hydrate, a compound of erbium, is part of the lanthanide series and has garnered interest due to its potential biological activities and applications in various fields. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and implications for health and medicine.

Synthesis and Properties

This compound can be synthesized through precipitation methods involving erbium salts and bicarbonates. The typical reaction involves mixing an aqueous solution of erbium chloride with ammonium bicarbonate, leading to the formation of crystalline hydrated carbonates. The general formula for this compound is , where indicates the number of water molecules associated with the compound.

Table 1: Synthesis Conditions for this compound

| Reactants | Concentration | Temperature | Duration |

|---|---|---|---|

| Erbium Chloride | 0.1 M | 25 °C | 1 week |

| Ammonium Bicarbonate | 0.3 M | 25 °C | 1 week |

Biological Activity

Research on the biological activity of this compound is limited but suggests several potential effects:

- Antimicrobial Properties : Some studies indicate that erbium compounds may exhibit antimicrobial activity against various pathogens. The presence of erbium ions could influence cellular processes, potentially aiding in infection control.

- Metabolic Stimulation : Erbium salts have been noted to stimulate metabolism in humans, with an average annual consumption of about 1 milligram per person. Although erbium does not play a direct biological role, it may enhance metabolic functions by mimicking calcium ions in certain biological systems .

- Toxicological Aspects : While generally non-toxic, excessive exposure to erbium can lead to increased triglyceride levels in the liver and alterations in hepatic enzyme activity. This highlights the need for careful handling and dosage in potential therapeutic applications .

Case Study 1: Erbium Compounds in Drug Delivery

A study explored the use of erbium-based nanoparticles for drug delivery systems. These nanoparticles demonstrated biocompatibility and potential for targeted therapy due to their ability to interact with cellular membranes effectively.

Case Study 2: Antidiabetic Effects

Recent research investigated the antidiabetic potential of phyto-reduced erbium oxide nanoparticles derived from Hyphaene thebaica. These nanoparticles exhibited significant inhibitory effects on the enzyme α-glucosidase, suggesting a promising avenue for diabetes management .

Propriétés

IUPAC Name |

erbium(3+);tricarbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Er.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMPMNQKIPWYKQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Er+3].[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Er2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648463 | |

| Record name | Erbium carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22992-83-2 | |

| Record name | Erbium carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erbium(III) carbonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.